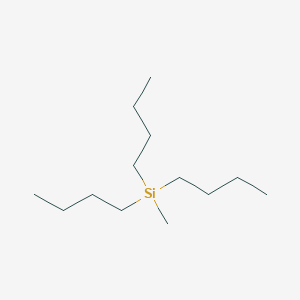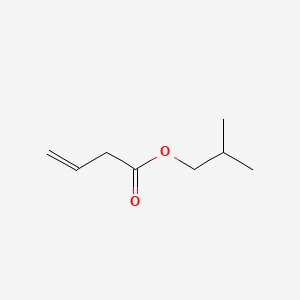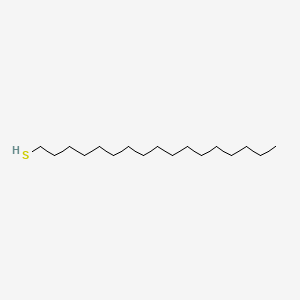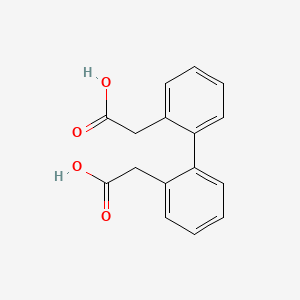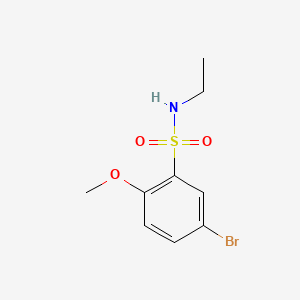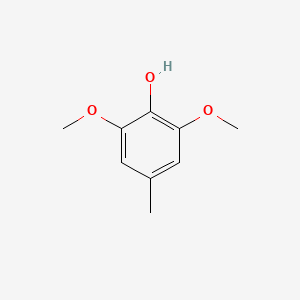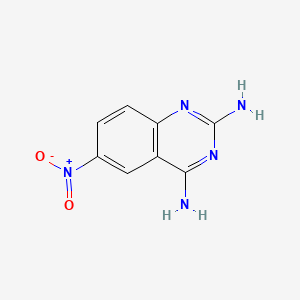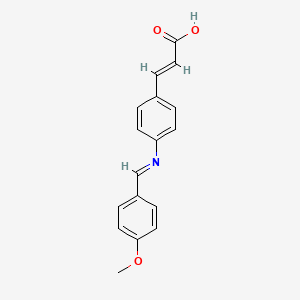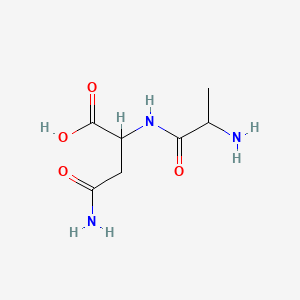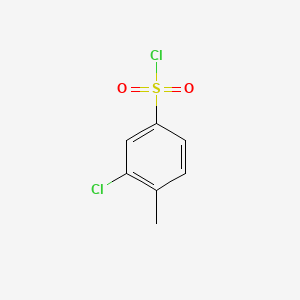
Silver pentafluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver pentafluoropropionate, also known as pentafluoropropionic acid silver salt, is a chemical compound with the molecular formula C₂F₅CO₂Ag. It is characterized by its high purity and is typically available in powder form. This compound is known for its unique properties, including a melting point of 242-244°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver pentafluoropropionate can be synthesized through the reaction of pentafluoropropionic acid with silver oxide or silver carbonate. The reaction typically involves dissolving pentafluoropropionic acid in a suitable solvent, such as water or an organic solvent, and then adding silver oxide or silver carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Silver pentafluoropropionate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the silver ion is reduced, and the organic component is oxidized.
Reduction: The compound can be reduced to form silver metal and the corresponding organic acid.
Substitution: It can undergo substitution reactions where the silver ion is replaced by another cation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Various metal salts can be used to facilitate substitution reactions
Major Products Formed:
Oxidation: Silver metal and pentafluoropropionic acid.
Reduction: Silver metal and pentafluoropropionic acid.
Substitution: The substituted metal salt and the corresponding organic acid
Scientific Research Applications
Silver pentafluoropropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silver compounds.
Biology: It is utilized in biochemical assays and as a component in certain biological staining techniques.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and coatings
Mechanism of Action
The mechanism by which silver pentafluoropropionate exerts its effects involves the interaction of the silver ion with various molecular targets. Silver ions are known to interact with sulfhydryl groups in proteins, leading to the disruption of protein function. Additionally, silver ions can interact with nucleic acids, inhibiting replication and transcription processes. These interactions result in the antimicrobial properties of silver compounds .
Comparison with Similar Compounds
- Silver trifluoroacetate
- Silver tetrafluoroborate
- Silver bis(trifluoromethanesulfonyl)imide
- Silver hexafluoroantimonate (V)
Comparison: Silver pentafluoropropionate is unique due to its specific chemical structure, which imparts distinct properties compared to other silver salts. For instance, it has a higher melting point and different solubility characteristics. Additionally, the presence of the pentafluoropropionate group can influence its reactivity and interaction with other compounds .
Properties
CAS No. |
509-09-1 |
|---|---|
Molecular Formula |
C3HAgF5O2 |
Molecular Weight |
271.90 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoropropanoic acid;silver |
InChI |
InChI=1S/C3HF5O2.Ag/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10); |
InChI Key |
MLZZUGZJEKYORT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Ag+] |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)O.[Ag] |
Key on ui other cas no. |
509-09-1 |
Pictograms |
Corrosive; Irritant |
Related CAS |
422-64-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes silver pentafluoropropionate a suitable precursor for direct electron beam writing of silver compared to other silver carboxylates like silver 2,2-dimethylbutyrate?
A1: [] While both this compound and silver 2,2-dimethylbutyrate are silver carboxylates, they exhibit different deposition behaviors under electron beam irradiation. Silver 2,2-dimethylbutyrate shows a strong depletion in the center of the electron beam, hindering vertical growth. In contrast, this compound demonstrates a dwell-time-dependent deposition behavior, allowing for controlled vertical growth and fabrication of three-dimensional silver structures. This difference in behavior could be attributed to the differing decomposition pathways and volatility of the two precursors under the electron beam.
Q2: What are the characteristics of the silver structures fabricated using this compound as a precursor in direct electron beam writing?
A2: [] The silver structures fabricated using this compound are polycrystalline in nature and exhibit a silver content of over 50 atom %. They also demonstrate strong Raman enhancement, indicating their potential for use in plasmonic applications. The ability to directly write three-dimensional silver structures with such properties makes this compound a promising precursor for fabricating plasmonic device components.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



